Cytotoxicity vs. Sarasinoside M2
Sarasinoside B1 and its congener M2, which differ only by a xylose-for-glucose substitution in the tetrasaccharide core, were concurrently evaluated in a single study and exhibited essentially equivalent moderate cytotoxicity [1]. Both compounds displayed an approximate IC₅₀ range of 5–18 µM against Neuro-2a murine neuroblastoma and HepG2 human hepatocellular carcinoma cell lines under identical MTT assay conditions [1]. This near-equivalence indicates that the internal glucose→xylose replacement in M2 neither enhances nor diminishes basal cytotoxicity, positioning B1 as the reference for evaluating sugar-modification-dependent potency changes within the sarasinoside B series.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | Sarasinoside B1: IC₅₀ ≈ 5–18 µM |
| Comparator Or Baseline | Sarasinoside M2: IC₅₀ ≈ 5–18 µM |
| Quantified Difference | Δ IC₅₀ not significant (overlapping ranges) |
| Conditions | MTT assay; Neuro-2a (murine neuroblastoma) and HepG2 (human hepatocellular carcinoma) cell lines; 48–72 h exposure |
Why This Matters
Establishes B1 as the correct baseline reference over M2 for structure-activity studies exploring the impact of sugar chain modifications, as M2 introduces a xylose substitution without altering cytotoxicity but potentially modifying pharmacokinetic or solubility behavior.
- [1] Sakai, R.; Nakamura, T.; Nishimura, T.; Yamada, R.; Gustafson, K. R.; Pannell, L. K. A New Sarasinoside Congener, Sarasinoside M2, from a Marine Sponge Collected in the Solomon Islands. Biosci. Biotechnol. Biochem. 2017, 81 (2), 222–225. View Source
